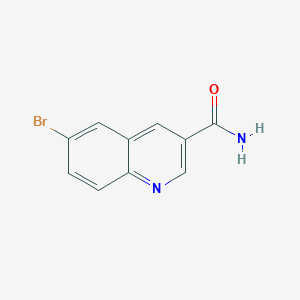
tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate
Descripción general
Descripción
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mecanismo De Acción
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate works by inhibiting the activity of a specific type of enzyme known as Bruton's tyrosine kinase (BTK). This enzyme is involved in the signaling pathways that control the growth and survival of cancer cells. By blocking BTK activity, tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate can help to slow or stop the growth of cancer cells and potentially improve patient outcomes.
Biochemical and Physiological Effects:
Studies have shown that tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate can effectively inhibit BTK activity in cancer cells, leading to decreased cell proliferation and increased cell death. The drug has also been shown to have a favorable safety profile, with minimal adverse effects reported in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in laboratory experiments is its specificity for BTK inhibition. This allows researchers to more precisely investigate the role of this enzyme in cancer cell growth and survival. However, there are also some limitations to using tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate in lab experiments, including its cost and availability, as well as the need for specialized equipment and expertise to synthesize and handle the drug.
Direcciones Futuras
There are several potential future directions for research on tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and its use in cancer treatment. These include investigating the drug's efficacy in combination with other therapies, exploring its potential for use in different types of cancer, and developing new formulations or delivery methods to improve its effectiveness and reduce adverse effects. Additionally, further research is needed to better understand the mechanisms of action of tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate and its potential impact on cancer cell signaling pathways.
Aplicaciones Científicas De Investigación
Tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate has been the subject of numerous scientific studies and research projects focused on its potential use as a cancer treatment. These studies have investigated the drug's mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
Propiedades
IUPAC Name |
tert-butyl N-[2-(aminomethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSXKEVUNZWVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857008 | |
| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(aminomethyl)pyridin-3-yl)carbamate | |
CAS RN |
1060803-71-5 | |
| Record name | tert-Butyl [2-(aminomethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513252.png)
![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B1513254.png)

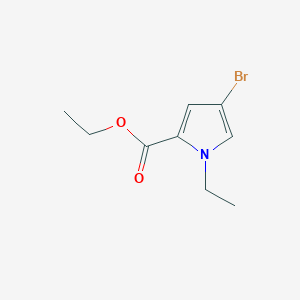
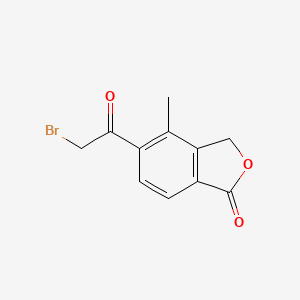
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)
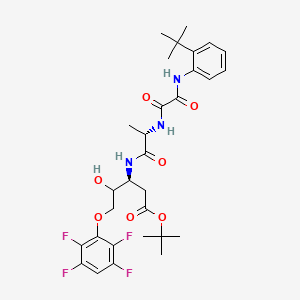
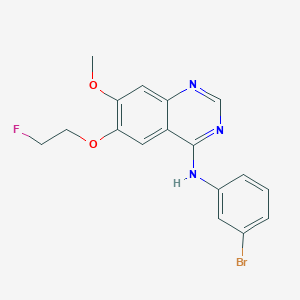


![8-Iodo-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1513307.png)
![3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]](/img/structure/B1513308.png)

